molecular formula C7H8BNO4 B151732 (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 871329-53-2

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B151732
CAS No.: 871329-53-2
M. Wt: 180.96 g/mol
InChI Key: PGTWAVVFCNTGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine, featuring a boronic acid group and a methoxycarbonyl group attached to the pyridine ring. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a borane reagent, such as BH3·THF, and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group, which allows for versatile reactivity in organic synthesis. The methoxycarbonyl group can undergo various transformations, providing additional functionalization options compared to similar compounds .

Properties

IUPAC Name

(5-methoxycarbonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTWAVVFCNTGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624592
Record name [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-53-2
Record name [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.